molecular formula C8H5BrO B130475 5-Bromobenzofuran CAS No. 23145-07-5

5-Bromobenzofuran

Cat. No. B130475
CAS RN: 23145-07-5
M. Wt: 197.03 g/mol
InChI Key: AYOVPQORFBWFNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromobenzofuran is a brominated derivative of benzofuran, a heterocyclic compound consisting of fused benzene and furan rings. The presence of the bromine atom on the benzofuran core structure makes it a versatile intermediate for various chemical reactions and synthesis of complex molecules.

Synthesis Analysis

The synthesis of 5-Bromobenzofuran derivatives has been explored through various methods. For instance, the synthesis of 5-(bromomethylene)furan-2(5H)-ones and 3-(bromomethylene)isobenzofuran-1(3H)-ones involves starting from commercially available anhydrides and employing a debrominative decarboxylation or bromodecarboxylation as a key step . Another approach includes a one-pot strategy for the synthesis of 2-bromo-6-hydroxybenzofurans, which serves as intermediates for natural benzofuran-based products . Additionally, 3-(bromomethylene)isobenzofuran-1(3H)-ones can be synthesized from 2-alkynylbenzoic acids through a regioselective bromocyclization .

Molecular Structure Analysis

The molecular structure of 5-Bromobenzofuran derivatives can be manipulated to create a variety of compounds. For example, 5-amino-1,2,6,7-tetrahydrobenzo[f]furo[2,3-c]isoquinolines were obtained via a Truce-Smiles rearrangement and further transformed into bromo derivatives . The structure of these compounds can be confirmed through techniques such as X-ray crystallography.

Chemical Reactions Analysis

5-Bromobenzofuran derivatives undergo various chemical reactions. They can be used to synthesize ketonethiosemicarbazones , react with primary amines to afford amino-derivatives , and form 1H-1,2,3-triazoles through reactions with azides . Additionally, 5-bromo-3-amino-2-benzofurancarboxamide can cyclize with aromatic aldehydes to yield pyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromobenzofuran derivatives are influenced by their functional groups and substitutions. For instance, the introduction of a thiosemicarbazone group can affect the levels of vitamins and selenium in biological systems, indicating potential oxidative stress induction . The reactivity of these compounds with nucleophiles and their ability to form various derivatives also highlight their chemical versatility .

Relevant Case Studies

Case studies involving 5-Bromobenzofuran derivatives demonstrate their potential in various applications. For example, the antimicrobial activities of 1-((5-bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles against bacterial strains show their utility in medicinal chemistry . The bronchodilator activity of 5-amino-1,2,6,7-tetrahydrobenzo[f]furo[2,3-c]isoquinolines indicates their potential in respiratory therapy . Furthermore, the impact of ketonethiosemicarbazones on oxidative stress markers in rats suggests possible biological effects worth exploring .

Scientific Research Applications

Antimicrobial Activities

5-Bromobenzofuran derivatives have been studied for their antimicrobial properties. For example, 1-((5-bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles, synthesized from 5-bromobenzofuran, demonstrated antimicrobial activities against Gram-negative and Gram-positive bacterial strains (Sanjeeva, Rao, Prasad, & Ramana, 2021).

Oxidant Properties

The compound (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone was synthesized and evaluated for its influence on levels of vitamins and malondialdehyde in rats, indicating its potential in oxidative stress studies (Karatas, Koca, Kara, & Servi, 2006).

Molecular Docking Studies

5-Bromobenzofuran derivatives have been utilized in molecular docking studies to investigate their binding interactions with specific proteins. Compounds such as 5-(5-bromobenzofuran-2-yl)-substituted 1,3,4-oxadiazole-2-thiol derivatives have shown affinity towards DNA GyrB protein of Mycobacterium tuberculosis (Sanjeeva, Subba Rao, Nagaraju, Kamala Prasad, & Venkata Ramana, 2021).

Anti-Cancer Therapeutic Potential

Bromobenzofuran-oxadiazole scaffolds have been evaluated for their anti-cancer potential, particularly against hepatocellular cancer (HepG2) cell line. These compounds have shown promising results in in vitro and in silico studies, indicating their potential as anti-cancer agents (Irfan, Zahoor, Rasul, Al-Hussain, Faisal, Ahmad, Noor, Muhammed, & Zaki, 2023).

Synthesis and Characterization of Novel Derivatives

Various novel derivatives of 5-bromobenzofuran have been synthesized and characterized, exploring their potential in different scientific applications. For instance, synthesis of 5-bromobenzofuranyl aryl ureas and carbamates demonstrated their antimicrobial activities, contributing to the development of new therapeutic agents (Kumari, Mathada, Kumar, Suda, & Basavaraja, 2019).

properties

IUPAC Name

5-bromo-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOVPQORFBWFNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6073441
Record name Benzofuran, 5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromobenzofuran

CAS RN

23145-07-5
Record name Benzofuran, 5-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023145075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzofuran, 5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromobenzo[b]furan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 4-bromophenol (17.3 g, 100 mmol) in dimethylformamide (40 ml) was treated with bromoacetaldehyde dimethyl acetal (16.9 g, 100 mmol) and potassium carbonate (13.8 g, 100 mmol) and heated at 150° C. for 16 h. The mixture was cooled, poured into water (500 ml) and extracted with diethyl ether (3×100 ml). The combined organic extracts were dried (MgSO4), concentrated, and filtered through a plug of silica gel eluting with 10% diethyl ether in hexane. The resulting oil (15 g) was added to a solution of polyphosphoric acid (~12 g) in toluene (100 mL) and heated at 80° C. for 16 h. The mixture was cooled and the toluene layer was decanted off and washed with saturated aqueous sodium hydrogen carbonate, dried (MgSO4), concentrated and the residue distilled to give 5-bromobenzofuran (6 g) as a colourless oil, bp. 98° C./1 mmHg; δH (DMSO-d6) 6.96 (1H, m, ArH), 7.45 (1H, m, ArH), 7.59 (1H, m, ArH), 7.91 (1H, m, ArH), and 8.05 (1H, m, ArH).
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of 2-formyl-4-bromophenoxy acetic acid (50 g, 0.192 mol), sodium acetate (100 g, 1.21 mol) in acetic acid (250 mL) at 100° C. was added acetic anhydride (100 mL) portions during a period of 3 h. The reaction mixture was then refluxed for 20 h. The solvent was removed by distillation and residue diluted with 3N HCl (500 mL) and refluxed for 2 h. The reaction mixture was then concentrated under vacuum and product extracted with pet. ether (3×200 mL). The organic layer was washed with 10% NaHCO3 solution and evaporated to give 5-bromo-1-benzofuran (15 g, 40%) as a pale yellow liquid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromobenzofuran
Reactant of Route 2
5-Bromobenzofuran
Reactant of Route 3
5-Bromobenzofuran
Reactant of Route 4
5-Bromobenzofuran
Reactant of Route 5
5-Bromobenzofuran
Reactant of Route 6
5-Bromobenzofuran

Citations

For This Compound
433
Citations
F Karatas, M Koca, H Kara, S Servi - European journal of medicinal …, 2006 - Elsevier
… In the present study, it was aimed to examine the influence of synthetic (5-bromobenzofuran-2-yl)(3-methyl… After the application of (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)…
Number of citations: 71 www.sciencedirect.com
T Bach, M Bartels - Synthesis, 2003 - thieme-connect.com
… indicated by the selective formation of a 5-bromobenzofuran relative to its 3-bromoisomer (11:1… The 5-bromobenzofuran 21b was the exclusive product formed in the reaction of 18b. The …
Number of citations: 33 www.thieme-connect.com
HS Bevinakatti, VV Badiger - Journal of Heterocyclic Chemistry, 1982 - Wiley Online Library
… The partly oily, partly crystalline 2-acetyl-5-bromobenzofuran was washed several times with … ) of 2-acetyl-5bromobenzofuran in the form of colourless needles, mp 107 (lit (6) 10У-110 ). …
Number of citations: 11 onlinelibrary.wiley.com
G Yakali, E Barim, C Kirilmis, M AYGÜN - Journal of the Chilean …, 2016 - SciELO Chile
The selected molecules of benzofuran derivatives were synthesized and their structures were studied using the X-ray crystallography and spectroscopic methods. The 1-(5-…
Number of citations: 1 www.scielo.cl
P Karunakar, V Krishnamurthy, CR Girija… - … Section E: Structure …, 2013 - scripts.iucr.org
… A mixture of ethyl 3-amino-5-bromobenzofuran-2-carboxylate (2.84 g, 0.01 mol), anhydrous potassium carbonate (2.76 g, 0.02 mol) and ethyl chloroformate (5 ml) in dry benzene (30 ml…
Number of citations: 3 scripts.iucr.org
SS Khemalapure, SM Hiremath… - …, 2023 - Wiley Online Library
In this work, we have reported the spectral and several other properties of 3‐(5‐bromobenzofuran‐3‐ylmethyl)‐5‐(4‐methoxy‐phenyl)‐4H‐[1,2,4]triazole (BBT) molecule. Primarily, the …
AO Abdelhamid, AA Fahmi… - Journal of Heterocyclic …, 2016 - Wiley Online Library
1,3,4‐Thiadiazoles, pyrazolo[1,5‐a]pyrimidines, pyrazolo[5,1‐c]triazine, and thieno[3,2‐d]pyrimidines were synthesized from 1‐(5‐bromobenzofuran‐2‐yl)ethanone. The structures of …
Number of citations: 11 onlinelibrary.wiley.com
HA Abdel-Aziz, A Bari, SW Ng - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
… Ethyl 5-bromobenzofuran-2-carboxylate (Scheme I) is a commercially available chemical that has been evaluated for its pharmacological properties. We have reported the …
Number of citations: 1 scripts.iucr.org
L Lv, X Zhang, J Lv, Y Zhou, W Hu, P Yu, H Sun… - Proceedings of the 2012 …, 2014 - Springer
Aurones and auronols are naturally occurring 2-benzylidenebenzofuranone-3(2H)-one derivatives. Aurones have a limited occurrence in fruits, vegetables, and bright yellow color to …
Number of citations: 4 link.springer.com
MR Shaaban, AF Darweesh, KM Dawood, AF Farag - Arkivoc (x), 2010 - arkat-usa.org
… in CC cross couplings in aqueous media,15,16 we study here the catalytic reactivity of the Pd(II)complex17 3 in the Mizoroki-Heck cross coupling reactions of 2-acetyl-5-bromobenzofuran …
Number of citations: 13 www.arkat-usa.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.